3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide
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Overview
Description
“3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Scientific Research Applications
Optical Properties and Material Applications
A study by Volpi et al. (2017) highlighted the synthesis of imidazo[1,5-a]pyridine derivatives, closely related to the compound , with significant optical properties. These compounds exhibit notable fluorescence and Stokes' shift, making them potentially useful in the development of luminescent materials.
Radioligand Development for Receptor Imaging
Research by Hamill et al. (1996) explored the development of radiolabelled, nonpeptide angiotensin II antagonists, including derivatives of imidazo[1,2-a]pyridine. These compounds have applications in receptor imaging, specifically for angiotensin II, AT1 receptors.
Neurodegenerative Disease Research
In a study by Fookes et al. (2008), fluoroethoxy and fluoropropoxy substituted 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl derivatives were found to have high affinity for peripheral benzodiazepine receptors. These findings are relevant for imaging in neurodegenerative disorders.
Fluorescence pH-Sensors
Research conducted by Hutt et al. (2012) identified imidazo[1,5-a]pyridinium ions, related to the compound , as effective fluorescence pH-sensors. These compounds can switch fluorescence in response to pH changes, offering applications in biochemical sensing.
Fluorescent Biomarkers and Photochemical Sensors
A study by Velázquez-Olvera et al. (2012) focused on the fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives. These compounds, including variants of the compound , have potential applications as biomarkers and photochemical sensors.
Antiviral Activity Against Flaviviridae
Research by Enguehard-Gueiffier et al. (2013) explored the antiviral activity of biphenyl derivatives of imidazo[1,2-a]pyridine against Flaviviridae, including hepatitis C and bovine viral diarrhoea virus. This research indicates potential therapeutic applications.
Cancer Research and Treatment
In a study by Jiang et al. (2016), derivatives of 3-methoxy-N-phenylbenzamide, which includes the core structure of the compound , were found to be potent inhibitors of the cellular mesenchymal-epithelial transition factor (c-MET), relevant for cancer treatment.
Alzheimer's Disease Imaging
The synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine derivatives for imaging β-amyloid in Alzheimer’s disease were examined by Zeng et al. (2006). These compounds, including variants similar to the compound , could be used for amyloid plaque imaging in Alzheimer's disease patients.
Synthesis and Catalysis Research
A study by Liu et al. (2015) discussed the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, demonstrating the potential of the compound in synthetic and catalysis research.
Benzodiazepine Receptor Research
Research on imidazo[1,2-b]pyridazines, closely related to the compound of interest, by Barlin et al. (1996), showed strong and selective binding to peripheral-type benzodiazepine receptors. This indicates potential applications in central nervous system research and therapeutics.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
One study showed that a compound with a similar structure inhibited rab11a prenylation at a concentration of 25 μm . This suggests that the compound might interact with its targets by inhibiting their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridines , it is likely that this compound affects multiple pathways. For instance, as a potential CDK inhibitor, it could affect cell cycle regulation .
Pharmacokinetics
One study mentioned that a compound with a similar structure displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Based on the reported inhibition of rab11a prenylation , it can be inferred that the compound might affect cellular processes such as protein transport and signal transduction.
Properties
IUPAC Name |
3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c1-27-19-10-9-14(12-16(19)22)21(26)24-17-7-3-2-6-15(17)18-13-25-11-5-4-8-20(25)23-18/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVJUJBOQAOJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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